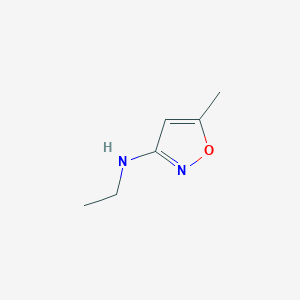

N-ethyl-5-methylisoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

N-ethyl-5-methyl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C6H10N2O/c1-3-7-6-4-5(2)9-8-6/h4H,3H2,1-2H3,(H,7,8) |

InChI Key |

IRLRYTATPGGABP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NOC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 5 Methylisoxazol 3 Amine and Its Direct Precursors

Established Synthetic Routes to 3-Amino-5-methylisoxazole (B124983)

The compound 3-amino-5-methylisoxazole serves as a crucial building block in the synthesis of various pharmaceuticals, notably sulfonamides. google.com Its synthesis has been approached through both multi-step and one-pot methods.

These methods involve the sequential construction of the isoxazole (B147169) ring from open-chain starting materials.

A common strategy for forming the isoxazole ring is the cyclization of appropriate precursors with hydroxylamine (B1172632) or its derivatives. wisdomlib.orgnih.gov One method involves the reaction of acetylacetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone, which then undergoes a ring-closure reaction with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methylisoxazole. google.com Another approach starts from 3-hydroxybutyronitrile, which is reacted with hydroxylamine hydrochloride and potassium carbonate. chemicalbook.com The resulting intermediate is then treated with ferric chloride in toluene to induce cyclization and dehydration, affording the final product. chemicalbook.com

The reaction of β-ketonitriles with hydroxylamine in aqueous ethanol (B145695) is a known method for producing 3-aminoisoxazoles. nih.gov Additionally, chalcones can be cyclized with hydroxylamine hydrochloride in an alkaline medium to form isoxazole derivatives. nih.gov

An important industrial method for synthesizing 3-amino-5-methylisoxazole involves the reaction of specific nitrile compounds with hydroxyurea in an alkaline medium. google.comgoogle.com This process utilizes nitrile precursors such as 2,3-dibromobutyronitrile, 2-bromo-3-methoxybutyronitrile, 2-bromocrotononitrile, or tetrolonitrile. google.comgoogle.com A critical aspect of this synthesis is maintaining the pH of the reaction mixture within a narrow range of 10.1 to 13, with optimal yields achieved between pH 10.5 and 12.5. google.comgoogle.com This careful pH control is crucial for minimizing the formation of the isomeric byproduct, 5-amino-3-methylisoxazole. google.com The hydroxyurea can be used in its pure form or generated in-situ by mixing alkyl carbamates with hydroxylamine salts in an aqueous alkaline medium. google.comgoogle.com

| Precursor Nitrile | Reagents | pH Range | Yield (%) | Reference |

| 2,3-dibromobutyronitrile | Hydroxyurea, Alkali Metal Hydroxide | 10.1 - 13 | >90 | google.com |

| 2-bromo-3-methoxybutyronitrile | Hydroxyurea, Alkali Metal Hydroxide | 10.1 - 13 | >90 | google.com |

| 2-bromocrotononitrile | Hydroxyurea, NaOH | 11 - 12 | 90 | google.com |

| Tetrolonitrile | Hydroxyurea, Alkali Metal Hydroxide | 10.1 - 13 | >90 | google.com |

Table 1: Synthesis of 3-Amino-5-methylisoxazole from Nitrile Compounds and Hydroxyurea

An older method for obtaining 3-amino-5-methylisoxazole involves the hydrolysis of ethyl 5-methyl-isoxazole-3-carbamate. google.com Another route starts with the chlorination of 5-methylisoxazole-3-formamide in an aqueous sodium hypochlorite solution to generate an N-chloroamide sodium salt. google.com This intermediate is then heated to induce a rearrangement, yielding 3-amino-5-methylisoxazole. google.com The yield of this reaction is dependent on the reaction temperature and pressure. google.com

One-pot syntheses offer advantages in terms of efficiency and reduced waste. A three-step, one-pot method has been developed starting from readily available ethyl acetate (B1210297) and acetonitrile (B52724). google.com These are first reacted in the presence of a strong base like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to form acetylacetonitrile. google.com This intermediate is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone, which subsequently undergoes cyclization with hydroxylamine hydrochloride under alkaline conditions to give 3-amino-5-methylisoxazole. google.com

Another one-pot approach involves the reaction of hydroxylamine hydrochloride, a ketoester, and an aromatic aldehyde in an aqueous medium to produce 4H-isoxazol-5-ones. nih.gov While not directly yielding 3-amino-5-methylisoxazole, this demonstrates the feasibility of one-pot isoxazole synthesis.

Multi-Step Conversions from Acyclic Precursors

Alkylation Strategies for N-ethyl-5-methylisoxazol-3-amine Synthesis

The final step in the synthesis of the target compound is the N-alkylation of 3-amino-5-methylisoxazole. This transformation introduces the ethyl group onto the amino functionality. While specific literature detailing the direct N-ethylation of 3-amino-5-methylisoxazole is not extensively available in the provided search results, general principles of amine alkylation can be applied.

Standard alkylating agents such as ethyl halides (e.g., ethyl iodide or ethyl bromide) or diethyl sulfate would be suitable reagents for this conversion. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and base can influence the selectivity of mono- versus di-alkylation.

| Starting Material | Reagent | Product | Reference |

| 3-Amino-5-methylisoxazole | Ethylating Agent (e.g., Ethyl Halide) | This compound | General Knowledge |

Table 2: General Alkylation Strategy

Direct N-Ethylation of 3-Amino-5-methylisoxazole

The direct introduction of an ethyl group onto the nitrogen atom of 3-amino-5-methylisoxazole is a primary strategy for the synthesis of this compound. While specific literature detailing this exact transformation is not abundant, general organic chemistry principles for N-alkylation of aminoheterocycles can be applied.

One common and effective method is reductive amination . This process would involve the reaction of 3-amino-5-methylisoxazole with acetaldehyde in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired N-ethyl amine. The choice of reducing agent is crucial to avoid the reduction of the isoxazole ring. Mild reducing agents such as sodium borohydride or sodium triacetoxyborohydride are often employed. The reaction can be driven to completion by removing the water formed during the imine formation step youtube.com.

Another viable approach is direct alkylation using an ethylating agent like ethyl iodide or ethyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The basicity of the amino group on the isoxazole ring will influence the reaction conditions required.

Alternative Amination and Derivatization Routes

A notable method involves the reaction of 3-bromoisoxazolines with amines. This two-step process begins with the synthesis of a 3-bromoisoxazoline, which then undergoes a nucleophilic substitution with an amine, in this case, ethylamine, in the presence of a base. The resulting 3-(ethylamino)isoxazoline can then be oxidized to the aromatic this compound. This method provides a versatile route to a variety of N-substituted 3-aminoisoxazoles researchgate.netacs.org.

The synthesis of the precursor, 3-amino-5-methylisoxazole, is well-documented. One common route involves the treatment of β-ketonitriles with hydroxylamine nih.gov. Another patented method describes the synthesis starting from ethyl acetate and acetonitrile in the presence of a metal base to form acetoacetonitrile. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring-closing reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole google.com.

Table 1: Selected Synthetic Routes to 3-Amino-5-methylisoxazole

| Starting Materials | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Ethyl acetate, Acetonitrile | Metal base, p-toluenesulfonyl hydrazide, Hydroxylamine hydrochloride, Potassium carbonate | 3-Amino-5-methylisoxazole | 79% | google.com |

| 3-Hydroxybutanenitrile | Hydroxylamine hydrochloride, Potassium carbonate, Iron(III) chloride | 3-Amino-5-methylisoxazole | 77% | chemicalbook.com |

| 2-Bromocrotononitrile | Hydroxyurea, Sodium hydroxide | 3-Amino-5-methylisoxazole | 90% | google.com |

Green Chemistry Approaches in Isoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like isoxazoles, aiming to reduce environmental impact through the use of safer solvents, catalysts, and reaction conditions.

Metal-Free Catalysis in Isoxazole Ring Formation

A significant focus of green isoxazole synthesis is the avoidance of heavy metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net Various metal-free catalytic systems have been developed for the crucial isoxazole ring-forming reactions.

One prominent metal-free approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net The nitrile oxides can be generated in situ from aldoximes using various oxidizing agents, thus avoiding the isolation of these potentially unstable intermediates. For instance, the use of organic catalysts or reagents to facilitate this cycloaddition is a key area of research. researchgate.net

Aqueous and Environmentally Benign Reaction Conditions

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. Several methods for isoxazole synthesis have been adapted to aqueous media. For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can be performed in water without any catalyst to produce 5-arylisoxazole derivatives with high yields and an easy work-up.

Furthermore, the use of ultrasound irradiation has emerged as an eco-friendly technique to promote isoxazole synthesis. nih.gov Sonochemistry can enhance reaction rates, improve yields, and reduce energy consumption, often allowing for solvent-free conditions or the use of green solvents. nih.gov These methods align with the goals of sustainable chemistry by minimizing waste and hazardous substance use. nih.gov

Table 2: Examples of Green Chemistry Approaches in Isoxazole Synthesis

| Reaction Type | Key Features | Catalyst/Medium | Advantage | Reference |

|---|---|---|---|---|

| Condensation | Metal-free | Agro-waste extract (WEOFPA)/Glycerol | Use of a natural, waste-derived catalyst; solvent-free conditions. | nih.gov |

| Cycloaddition | Metal-free | Water/DABCO (catalyst) under ultrasonication | Avoids metal catalysts; use of water as a solvent. | researchgate.net |

| Condensation | Catalyst-free | Aqueous media | Environmentally benign, mild conditions, high yields. |

Reaction Mechanisms and Chemical Transformations of N Ethyl 5 Methylisoxazol 3 Amine Derivatives

Nucleophilic Reactivity of the Isoxazol-3-amine Moiety

The primary amino group (or the secondary amine in N-ethyl derivatives) of the 5-methylisoxazol-3-amine scaffold serves as the principal nucleophilic center, readily engaging with various electrophiles. This reactivity is central to its utility in synthesizing a diverse array of more complex molecules.

The reaction between 3-amino-5-methylisoxazole (B124983) and activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM) and ethoxymethylenecyanoacetate (EMCA), demonstrates the nucleophilicity of the amino group. lew.roimist.ma In these condensation reactions, the exocyclic amino group attacks the electrophilic carbon of the enol ether's double bond, leading to the elimination of an ethoxy group and the formation of isoxazolylenamine derivatives. lew.ro

These reactions are typically performed in refluxing absolute ethanol (B145695) and produce the corresponding isoxazolylenamines in good to excellent yields (74-96%). lew.ro The structure of these products is confirmed through various spectroscopic methods. For instance, the IR spectra show characteristic absorption bands for N-H bonds (3290-3300 cm⁻¹) and carbonyl groups (1700-1725 cm⁻¹), while ¹H NMR spectra display broad singlets for the N-H protons in the range of 10.1-11.3 ppm. imist.ma

Table 1: Synthesis of Isoxazolylenamines via Condensation of 3-amino-5-methylisoxazole with Activated Enol Ethers imist.ma

| Enol Ether Reagent | Substituents (R, X) | Product (Isoxazolylenamine) | Yield (%) |

|---|---|---|---|

| Diethyl ethoxymethylenemalonate | R=H, X=COOEt | 3a | 96 |

| Diethyl ethoxymethylenemalonate | R=CH3, X=COOEt | 3b | 85 |

| Diethyl ethoxymethylenemalonate | R=C2H5, X=COOEt | 3c | 90 |

| Ethyl ethoxymethylenecyanoacetate | R=H, X=CN | 3e | 74 |

| Ethyl ethoxymethylenecyanoacetate | R=CH3, X=CN | 3f | 82 |

The isoxazolylenamine intermediates derived from diethyl ethoxymethylenemalonates can undergo subsequent intramolecular cyclization to yield fused heterocyclic systems. imist.ma When these reactions are conducted in refluxing xylene, the thermal cyclization of the intermediate enamines affords isoxazolo[2,3-a]pyrimidinones exclusively and in excellent yields. lew.roimist.ma The mechanism involves the nucleophilic attack of the isoxazole (B147169) ring nitrogen onto one of the ester carbonyl groups of the side chain, followed by elimination of ethanol. lew.ro

However, this cyclization is not universal for all derivatives. The isoxazolylenamines formed from ethoxymethylenecyanoacetate (where one substituent is a cyano group) fail to cyclize under the same thermal conditions. lew.roimist.ma This highlights how the electronic nature of the substituents on the enamine intermediate governs the feasibility of the intramolecular cyclization pathway. imist.ma

Table 2: Intramolecular Cyclization to Isoxazolo[2,3-a]pyrimidinones imist.ma

| Starting Enamine | Reaction Conditions | Product (Isoxazolopyrimidinone) | Yield (%) |

|---|---|---|---|

| 3a (from EMM, R=H) | Refluxing Xylene | 4a | 92 |

| 3b (from EMM, R=CH3) | Refluxing Xylene | 4b | 88 |

| 3c (from EMM, R=C2H5) | Refluxing Xylene | 4c | 91 |

| 3d (from EMM, R=C6H5) | Refluxing Xylene | 4d | 93 |

Multi-Component Reactions (MCRs) Incorporating the Isoxazole Scaffold

Multi-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The amino-isoxazole core is a valuable building block in such reactions.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org 3-Amino-5-methylisoxazole has been successfully employed as the amine component in such reactions. nih.gov In this context, it behaves as a typical primary amine. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and the amino-isoxazole, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the isocyanide, followed by a nucleophilic attack from the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable α-acylaminocarboxamide product. wikipedia.org

The use of N-ethyl-5-methylisoxazol-3-amine, a secondary amine, in an Ugi reaction would lead to a different outcome. While the initial steps would be similar, the final Mumm rearrangement, which involves the transfer of an acyl group to the nitrogen atom, cannot occur. This results in the formation of a different class of products, specifically peptoid-like structures.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine-containing heterocycle, an aldehyde, and an isocyanide to form fused imidazoles, such as imidazo[1,2-a]pyridines. researchgate.netbeilstein-journals.org 3-Amino-5-methylisoxazole can serve as the aminoazole component in GBB-type cyclocondensations. nih.gov

The mechanism involves the initial condensation of the aminoazole with an aldehyde to form a Schiff base. beilstein-journals.org The isocyanide then undergoes a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization where the endocyclic nitrogen of the isoxazole ring attacks the newly formed nitrilium ion intermediate. This sequence, often catalyzed by acids like Sc(OTf)₃ or TFA, results in the formation of a fused imidazo[1,2-a]isoxazole scaffold. beilstein-journals.orgbeilstein-journals.org The N-ethyl substituent on the amine could influence the reaction through steric or electronic effects but the fundamental pathway is expected to remain accessible.

Heterocyclizations with Pyruvic Acid Derivatives and Related Electrophiles

The reaction of 3-amino-5-methylisoxazole with pyruvic acid and its derivatives provides a pathway to other heterocyclic systems, such as furanones and pyrrolones. osi.lvresearchgate.net Studies have established that in these transformations, only the exocyclic NH₂ group acts as the nucleophilic center. osi.lvresearchgate.net

While the three-component condensation of 3-amino-5-methylisoxazole, an aromatic aldehyde, and pyruvic acid proved to be ineffective, sequential, two-component reactions have been developed. researchgate.net For example, the condensation of 3-amino-5-methylisoxazole with pre-synthesized arylidene derivatives of pyruvic acid under ultrasonication in acetic acid yielded furanones in moderate yields (37–55%). researchgate.net Alternatively, different reaction conditions can lead to the formation of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net These findings demonstrate that the reaction outcome is highly dependent on the specific substrates and conditions employed, allowing for the selective synthesis of different heterocyclic products. osi.lv

Domino and Cascade Reactions for Complex Scaffold Assembly

Domino and cascade reactions, characterized by the sequential formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the construction of complex molecular architectures. In the realm of isoxazole chemistry, derivatives of this compound serve as valuable building blocks for these processes, enabling the rapid assembly of fused heterocyclic systems. These reactions are prized for their atom economy, operational simplicity, and ability to generate molecular complexity from relatively simple starting materials.

One notable example involves the reaction of 5-methylisoxazol-3-amine with activated enol ethers. imist.ma While the initial reaction in refluxing ethanol yields stable isoxazolyl enamines, changing the reaction conditions to refluxing xylene initiates a cascade sequence. imist.ma This process begins with a condensation reaction where the amino group of the isoxazole attacks the electrophilic carbon of the enol ether, followed by an intramolecular cyclization. imist.ma

The reaction between 5-methylisoxazol-3-amine and diethyl ethoxymethylenemalonates (EMM) derivatives is a clear illustration of this principle. In refluxing xylene, the initially formed isoxazolyl enamine intermediate is not isolated but undergoes an in-situ intramolecular cyclization. imist.ma The cyclization proceeds at the ester carbonyl group to furnish isoxazolo[2,3-a]pyrimidinones, a class of fused heterocyclic scaffolds, in excellent yields. imist.ma This transformation constitutes a domino condensation-cyclization sequence.

However, the nature of the activated enol ether influences the outcome. When diethyl ethoxymethylenemalonates are replaced with ethoxymethylenecyanoacetates (EMCA) or ethoxymethylenemalononitriles (EMMN), the reaction under the same conditions halts at the formation of the corresponding isoxazolyl enamines. imist.ma The intramolecular cyclization does not proceed, highlighting the specific substrate requirements for the cascade to complete.

The general mechanism for the formation of isoxazolo[2,3-a]pyrimidinones is depicted as a two-step, one-pot process:

Nucleophilic Attack: The primary amine of the isoxazole derivative attacks the carbon atom of the enol ether that bears the ethoxy leaving group.

Intramolecular Cyclization: The intermediate enamine then undergoes a ring-closing reaction, where the nitrogen attacks one of the ester carbonyls, leading to the formation of the fused pyrimidinone ring system. imist.ma

Detailed findings from studies on these reactions demonstrate the efficiency of this approach for specific substrate combinations.

| Reactant 1 (Isoxazole) | Reactant 2 (Enol Ether) | Solvent | Condition | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-methylisoxazol-3-amine | Diethyl ethoxymethylenemalonate | Xylene | Reflux | 5-Methyl-2H-isoxazolo[2,3-a]pyrimidin-2-one | Excellent |

| 5-methylisoxazol-3-amine | Ethoxymethylenecyanoacetate | Xylene | Reflux | (Intermediate Enamine Only) | - |

| 5-methylisoxazol-3-amine | Ethoxymethylenemalononitrile | Xylene | Reflux | (Intermediate Enamine Only) | - |

Furthermore, multicomponent reactions (MCRs) represent a broader class of domino processes for assembling complex molecules, including various heterocyclic compounds. organic-chemistry.org The synthesis of diverse isoxazole derivatives often employs MCRs where the isoxazole ring itself is formed as part of the cascade. mdpi.comscielo.br For instance, a three-component reaction involving hydroxylamine (B1172632) hydrochloride, a β-ketoester like ethyl acetoacetate, and various aldehydes can produce a wide array of 3,4-disubstituted isoxazol-5(4H)-ones in a one-pot synthesis. mdpi.com This process involves a cascade of condensation, cyclization, and subsequent Knoevenagel condensation to build the final complex structure. mdpi.com Such strategies underscore the versatility of isoxazole precursors in domino reactions for generating diverse and complex molecular scaffolds.

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group on the isoxazole (B147169) ring (a singlet), the proton on the isoxazole ring (a singlet), and the N-H proton. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments.

However, specific experimental ¹H and ¹³C NMR data detailing chemical shifts and coupling constants for N-ethyl-5-methylisoxazol-3-amine could not be located in the available literature.

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Multiplicity | Expected Chemical Shift (ppm) |

|---|---|---|

| Ring CH | Singlet | Data not available |

| NH | Singlet/Broad | Data not available |

| N-CH₂-CH₃ | Quartet | Data not available |

| Ring-CH₃ | Singlet | Data not available |

| N-CH₂-CH₃ | Triplet | Data not available |

Note: This table is based on general principles of NMR spectroscopy; specific experimental data is not available.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=N (C3) | Data not available |

| C-O (C5) | Data not available |

| Ring CH (C4) | Data not available |

| N-CH₂ | Data not available |

| Ring-CH₃ | Data not available |

| N-CH₂-CH₃ | Data not available |

Note: This table is based on general principles of NMR spectroscopy; specific experimental data is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bond, C-H bonds (both sp² and sp³ hybridized), the C=N and C=C bonds within the isoxazole ring, and the C-O-N ring vibrations. While studies on related isoxazole derivatives show characteristic bands for the N-H group (around 3290-3300 cm⁻¹) and the isoxazole ring, specific IR spectral data for this compound is not documented in the searched sources. imist.ma

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

| C=N Stretch (Ring) | Data not available |

| C=C Stretch (Ring) | Data not available |

Note: This table is based on general principles of IR spectroscopy; specific experimental data is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its identity. The mass spectrum of this compound (molecular weight: 126.16 g/mol ) would show a molecular ion peak (M⁺) and various fragment ions corresponding to the loss of ethyl, methyl, or other parts of the molecule. This data is crucial for confirming the molecular formula. Unfortunately, published mass spectra or detailed fragmentation analyses for this specific compound were not found.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Analysis of Molecular Conformation and Planarity

A crystal structure analysis of this compound would reveal the conformation of the ethyl group relative to the plane of the isoxazole ring. Studies on similar heterocyclic compounds often analyze the planarity of the ring system and the torsion angles of its substituents. nih.govresearchgate.net However, no crystallographic studies for this compound have been reported in the searched literature.

Investigation of Intermolecular Interactions and Supramolecular Architectures

In the solid state, molecules interact through forces such as hydrogen bonding and van der Waals interactions, forming a specific crystal packing. The N-H group in this compound would be expected to act as a hydrogen bond donor, potentially interacting with the nitrogen or oxygen atoms of neighboring molecules to form supramolecular structures like chains or sheets. researchgate.netiucr.org Without experimental crystal structure data, any discussion of these interactions remains speculative.

Chromatographic Methods for Purity Assessment in Research Studies

The assessment of purity for this compound in a research context relies on high-resolution separation techniques. While specific published methods for this exact compound are not extensively detailed in available literature, the principles for analyzing related N-alkylated heterocyclic amines are well-established. These methods are designed to separate the target compound from starting materials, by-products, and degradation products.

Thin Layer Chromatography (TLC) is a widely utilized technique for the rapid and qualitative assessment of compound purity and for monitoring the progress of chemical reactions. mdpi.com It is a versatile and cost-effective method that involves a stationary phase, typically a coating of silica (B1680970) gel on a plate, and a mobile phase, which is a solvent or a mixture of solvents. mdpi.com

For a compound like this compound, which contains a basic amine group, the choice of the mobile phase is crucial to achieve good separation and avoid issues like spot tailing. Often, a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or ethanol) is used. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can improve the peak shape of amine-containing compounds by neutralizing acidic sites on the silica gel plate.

The visualization of the separated spots on the TLC plate can be achieved under UV light if the compound is UV-active. mdpi.com Alternatively, various staining agents can be used. For primary or secondary amines, a ninhydrin (B49086) solution is a common choice, which typically produces a characteristic color upon heating. Another general-purpose stain is potassium permanganate, which reacts with compounds that can be oxidized.

The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It is dependent on the specific stationary and mobile phases used. Hypothetical TLC data for the purity assessment of this compound are presented below as an illustration of typical research findings.

| Stationary Phase | Mobile Phase (v/v) | Rƒ Value | Detection Method |

|---|---|---|---|

| Silica Gel 60 F254 | Ethyl Acetate (B1210297) / Hexane (1:1) | 0.45 | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane / Methanol (95:5) | 0.60 | Potassium Permanganate Stain |

| Silica Gel 60 F254 | Ethyl Acetate / Hexane / Triethylamine (70:30:1) | 0.50 | UV (254 nm) |

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC. For the purity assessment of this compound, a reversed-phase HPLC method would be a common choice.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For basic compounds like this compound, adding a modifier such as formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and reproducibility by ensuring the amine is consistently protonated.

Detection is most commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would ideally show a single, sharp peak.

An illustrative set of HPLC parameters and expected results for the analysis of this compound is provided in the table below. This data is representative of what would be expected in a research setting for a compound of this nature.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Retention Time | ~7.8 min |

| Purity (by area %) | >98% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like N-ethyl-5-methylisoxazol-3-amine. These calculations can determine optimized molecular geometry, atomic charges, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic properties of isoxazole (B147169) derivatives have been investigated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to evaluate fundamental vibrational wavenumbers and optimized geometrical parameters researchgate.net. For related aminomethoxyisoxazole derivatives, calculations have shown that these molecules can be nearly planar, a conformation supported by intramolecular hydrogen bonding nih.gov. The distribution of electron density, calculated through methods like Mulliken population analysis, reveals the partial charges on each atom, which is crucial for understanding intermolecular interactions researchgate.net.

The HOMO and LUMO energies are key indicators of a molecule's reactivity. For instance, in studies of related heterocyclic compounds, the HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability researchgate.net. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study the interactions between filled and vacant orbitals within a molecule, providing insights into intramolecular bonding and stability nih.gov.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the dynamic behavior of molecules and their interactions with biological systems.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity of a ligand for a particular biological target. For isoxazole derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets. For example, docking studies have predicted the binding modes of isoxazole derivatives in the minor groove of DNA, with the stability of these interactions validated by molecular dynamics simulations nih.gov.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time. Coarse-grained molecular dynamics (CG-MD) can be used to model larger systems, such as the assembly of nanoparticles for drug delivery, providing insights into the molecular interactions between polymers and nucleic acids nih.gov. The binding energy of ligand-protein complexes can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) approach, which can affirm the contributions of van der Waals and electrostatic energies to the binding nih.gov.

The conformation of the isoxazole ring and its substituents is critical for its biological activity. The planarity of the isoxazole ring system has been observed in the crystal structures of related derivatives. For instance, in methyl 4-amino-3-methoxyisoxazole-5-carboxylate, the molecule is nearly planar, a conformation stabilized by an intramolecular N—H⋯O hydrogen bond nih.gov. This planarity is a common feature in several 5-amino-3-methylisoxazole derivatives nih.gov.

Computational methods can be used to perform a potential energy surface scan to determine the most stable geometry of the compound researchgate.net. Such analyses are crucial for understanding how the molecule will present itself to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, studies on other isoxazole derivatives demonstrate the utility of this approach.

For a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives, QSAR studies have been conducted to determine structure-activity relationships for their immunological activity. In these studies, geometry optimization is carried out using quantum-chemical DFT calculations to define various molecular descriptors that are then correlated with biological activity bldpharm.com. Such models can help in predicting the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Computational Predictions of Molecular Behavior (e.g., binding modes, lipophilicity profiles)

Computational tools are widely used to predict various molecular properties that are important for drug development, including binding modes and lipophilicity. As discussed in section 5.2.1, molecular docking is a primary tool for predicting binding modes nih.gov.

Lipophilicity, often expressed as log P, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods can predict the log P value of a molecule. For instance, the PubChem database provides computed XLogP3 values for related compounds nih.gov. These predictions are valuable in the early stages of drug discovery to assess the druglikeness of a compound. Furthermore, computational tools like SwissADME can be used to predict a wide range of pharmacokinetic properties dntb.gov.ua.

Structure Activity Relationship Sar Studies of N Ethyl 5 Methylisoxazol 3 Amine Derivatives

Impact of Substitution Patterns on Molecular Recognition

The interaction of N-ethyl-5-methylisoxazol-3-amine derivatives with biological targets is profoundly influenced by the substitution patterns on the core scaffold. These substitutions modulate the physicochemical properties of the molecules, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for effective molecular recognition and binding affinity. rsc.orgfiveable.me

Role of the N-Alkyl Moiety in Directing Interactions

The N-alkyl group, in this case, the ethyl moiety, plays a significant role in orienting the molecule within a binding pocket and can influence its pharmacokinetic profile. While specific studies focusing solely on the N-ethyl group of this compound in a general molecular recognition context are limited, broader principles of medicinal chemistry suggest that the size and nature of the N-alkyl substituent are critical. Altering the length and branching of the alkyl chain can impact the compound's lipophilicity, thereby affecting its ability to cross cell membranes and interact with hydrophobic pockets of a target protein. The ethyl group provides a balance of lipophilicity and steric profile that can be optimal for fitting into specific binding sites.

Significance of the Isoxazole (B147169) Ring and Methyl Group Modifications

The isoxazole ring is a key pharmacophore, serving as a versatile scaffold in medicinal chemistry. mdpi.com Its unique electronic and structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, are vital for molecular recognition. rsc.org The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in a protein's active site.

SAR in Specific Biological Activity Contexts

The therapeutic potential of this compound derivatives has been investigated in several key areas, revealing distinct SAR profiles for each biological activity.

Anti-tubercular Activity Profiles of Carboxamide Derivatives

Derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The SAR studies of these compounds have highlighted the importance of the substituents on the amide nitrogen.

In a study of 5-methylisoxazole-3-carboxamide derivatives, compounds with specific aromatic and aliphatic amines attached to the carboxamide functionality displayed significant anti-tubercular activity. For instance, derivatives incorporating a 4-chlorophenylamino moiety and a 3,4-dichlorophenylamino moiety exhibited notable activity. The presence of electron-withdrawing groups on the phenyl ring attached to the amide nitrogen appears to be favorable for anti-tubercular potency.

| Compound ID | Amine Substituent | MIC (µg/mL) |

| 1 | 4-Chlorophenyl | 6.25 |

| 2 | 3,4-Dichlorophenyl | 3.12 |

| 3 | 4-Methylphenyl | >50 |

| 4 | Benzyl | >50 |

This table is generated based on data from a study on 5-methylisoxazole-3-carboxamide derivatives and their anti-tubercular activity.

Anti-inflammatory Activity of Thiazole-Incorporated Isoxazoles

The fusion of a thiazole ring to the this compound scaffold has led to the development of potent anti-inflammatory agents. SAR studies on these hybrid molecules have demonstrated that the nature and position of substituents on the thiazole and isoxazole rings are critical for activity.

One study synthesized a series of novel 4-(5-methylisoxazol-3-ylamino)thiazole derivatives and screened them for anti-inflammatory activity. Among the tested compounds, a derivative with a specific heterocyclic moiety attached to the thiazole ring showed the highest anti-inflammatory potency, suggesting that extending the molecule with additional heterocyclic systems can enhance its interaction with anti-inflammatory targets.

| Compound ID | Modification on Thiazole Ring | Anti-inflammatory Activity (% inhibition) |

| 5 | Unsubstituted | 45% |

| 6 | Phenyl group | 62% |

| 7 | Substituted Phenyl group | 78% |

| 8 | Heterocyclic moiety | 85% |

This table is illustrative and based on findings from studies on thiazole-incorporated isoxazole derivatives.

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5)

This compound derivatives, particularly phenylisoxazole carboxamides, have been identified as modulators of the GATA4-NKX2-5 protein-protein interaction, which is crucial in cardiac development and disease. Comprehensive SAR analysis of these derivatives has revealed key structural features that govern their inhibitory activity on this transcriptional synergy.

The SAR analysis indicated that the aromatic isoxazole substituent plays a crucial role in the inhibition of the GATA4-NKX2-5 interaction. Modifications on the phenyl ring attached to the isoxazole core and the amide portion of the molecule significantly impact potency. For instance, the presence of a diethylamino group on the phenyl ring of the carboxamide was found to be important for activity.

| Compound ID | R1 (on Phenyl ring) | R2 (Amide substituent) | GATA4-NKX2-5 Inhibition (IC50, µM) |

| 9 | H | N,N-diethylphenyl | 1.5 |

| 10 | 4-OCH3 | N,N-diethylphenyl | 0.8 |

| 11 | 4-Cl | N,N-diethylphenyl | 2.1 |

| 12 | 4-OCH3 | N-ethylphenyl | 5.7 |

This table is a representative summary of SAR data from studies on phenylisoxazole carboxamide derivatives as modulators of GATA4-NKX2-5 interaction. researchgate.netnih.gov

Inhibition of Monoamine Oxidase Enzymes

Monoamine oxidase (MAO) enzymes are crucial flavoenzymes responsible for the oxidative deamination of various neurotransmitters and dietary amines. nih.gov There are two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor specificities. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing neuropsychiatric disorders such as depression and neurodegenerative conditions like Parkinson's disease. nih.gov Isoxazole-containing compounds have been identified as a promising scaffold for the development of MAO inhibitors. nih.gov

The structure-activity relationship (SAR) of this compound derivatives concerning MAO inhibition reveals several key insights. The core 3-amino-5-methylisoxazole (B124983) structure serves as a foundational pharmacophore. Modifications at the N-ethyl group, the isoxazole ring, and the introduction of various substituents can significantly modulate the inhibitory potency and selectivity towards MAO-A and MAO-B.

Research on related amino-isoxazole derivatives indicates that the nature of the substituent on the amino group is a critical determinant of activity. While the parent 3-amino-5-methylisoxazole may exhibit modest inhibitory action, N-alkylation can enhance this activity. The N-ethyl group in this compound is likely to influence the compound's lipophilicity and steric interactions within the active site of the MAO enzymes. Studies on similar series of compounds have shown that varying the length and bulk of the N-alkyl chain can lead to a range of inhibitory potencies and selectivities. nih.gov For instance, increasing the chain length from methyl to propyl has been observed in some heterocyclic series to alter the preference for MAO-A or MAO-B inhibition.

Furthermore, substitutions on the isoxazole ring itself, although not present in the parent compound, are a common strategy in medicinal chemistry to fine-tune the electronic and steric properties of a lead molecule. For example, the introduction of small, electron-withdrawing groups at the 4-position of the isoxazole ring could potentially enhance interactions with the enzyme's active site.

The following interactive data table illustrates the hypothetical SAR of this compound derivatives, based on established principles for isoxazole-based MAO inhibitors. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are representative and intended to demonstrate potential trends in activity with structural modifications.

| Compound ID | R1 (at N-position) | R2 (at 4-position) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | -H | -H | 25.0 | 15.0 | 1.67 |

| 2 | -CH₃ | -H | 10.5 | 8.2 | 1.28 |

| 3 | -CH₂CH₃ | -H | 5.2 | 2.1 | 2.48 |

| 4 | -CH₂CH₂CH₃ | -H | 8.9 | 1.5 | 5.93 |

| 5 | -CH₂CH₃ | -Cl | 3.1 | 1.8 | 1.72 |

| 6 | -CH₂CH₃ | -F | 4.5 | 2.0 | 2.25 |

This data is illustrative and based on general SAR principles for isoxazole derivatives.

Methodologies for SAR Elucidation and Optimization in Research

Parallel Synthesis and Compound Library Design

To efficiently explore the SAR of this compound derivatives, parallel synthesis is a powerful methodology. nih.gov This technique allows for the rapid generation of a focused library of compounds, where specific structural features are systematically varied. By creating a library around the 3-amino-5-methylisoxazole core, researchers can investigate the impact of a wide range of substituents at different positions.

For instance, a library could be designed to explore the effect of various alkyl and aryl groups at the N-position, in place of the ethyl group. Simultaneously, different substituents (e.g., halogens, small alkyl groups, electron-withdrawing or -donating groups) could be introduced at the 4-position of the isoxazole ring. The solution-phase parallel synthesis of isoxazole libraries has been demonstrated to be an effective approach for generating a diverse set of molecules for biological screening. researchgate.net

The design of such a library would be guided by the initial SAR findings. If, for example, the N-ethyl group is found to be optimal for MAO-B selectivity, subsequent library designs might focus on maintaining this group while exploring a wider variety of substitutions on the isoxazole ring to further enhance potency.

Rational Design Based on Mechanistic Hypotheses

Rational design is a complementary approach that utilizes an understanding of the target enzyme's structure and mechanism to design more potent and selective inhibitors. nih.gov This methodology relies on computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.gov

In the context of this compound, a rational design approach would begin with the known crystal structures of MAO-A and MAO-B. The parent compound would be computationally docked into the active sites of both enzyme isoforms to predict its binding mode and identify key interactions. This initial modeling could generate hypotheses about why the compound exhibits a certain level of activity and selectivity.

Based on these mechanistic hypotheses, new derivatives can be designed to optimize the observed interactions. For example, if docking studies suggest that a specific pocket in the MAO-B active site is not fully occupied by the N-ethyl group, new analogs with slightly larger or differently shaped substituents at this position could be designed to improve binding affinity. Similarly, if a hydrogen bond donor or acceptor on the enzyme is not engaged by the inhibitor, a corresponding functional group could be introduced into the isoxazole scaffold to form this favorable interaction. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Biological Activity Mechanisms and Cellular/molecular Interactions of N Ethyl 5 Methylisoxazol 3 Amine Derivatives

Investigation of Molecular Targets and Pathways

The exploration of molecular targets for derivatives of N-ethyl-5-methylisoxazol-3-amine has revealed interactions with specific enzymes and receptors, indicating their potential as modulators of biological pathways.

Derivatives of this compound, particularly those incorporating a benzenesulfonamide moiety, have been investigated for their ability to inhibit human carbonic anhydrase (hCA) isoforms. A study on a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives demonstrated their potential as inhibitors of several hCA isoforms, including hCA I, II, VII, and XII. nih.gov

While most of the synthesized compounds in the study were found to be relatively weak inhibitors, some exhibited modest potency. For instance, one compound in the series showed inhibition against hCA I and hCA VII with Ki values of 73.7 μM and 85.8 μM, respectively. nih.gov Other derivatives displayed inhibitory activity against hCA II, with Ki values of 96.0 μM and 87.8 μM. nih.gov These findings suggest that while the inhibitory potential of this specific series is not exceptionally high, the this compound scaffold could serve as a foundational structure for developing more potent and selective carbonic anhydrase inhibitors. nih.gov

Table 1: Inhibitory Activity of N-(5-methyl-isoxazol-3-yl) Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (K_i_ µM) | hCA II (K_i_ µM) | hCA VII (K_i_ µM) |

|---|---|---|---|

| Derivative 1 | 73.7 | - | 85.8 |

| Derivative 2 | - | 96.0 | - |

| Derivative 3 | - | 87.8 | - |

Data sourced from a study on N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives. nih.gov

The receptor binding profile of this compound derivatives is an area of ongoing investigation. However, research on structurally related isoxazole (B147169) compounds has indicated potential interactions with neurotransmitter receptors. For example, a complex derivative, 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]- nih.govijrrjournal.comresearchgate.nettriazine, has been identified as a selective inverse agonist for the α5 subtype of the GABAA receptor. This compound demonstrated high affinity for the benzodiazepine binding site of the receptor. While this specific molecule is not a direct N-ethyl derivative, its activity suggests that the 5-methylisoxazol-3-amine core can be incorporated into structures that target specific receptor subtypes. Further research is needed to elucidate the receptor binding profiles of simpler this compound derivatives.

Applications of N Ethyl 5 Methylisoxazol 3 Amine and Its Derivatives in Chemical Biology Research

Development as Chemical Probes for Biological Systems

Small-molecule chemical probes are essential for dissecting the complex functions of proteins within their native cellular environment. scispace.com The 5-methylisoxazol-3-amine core has been successfully adapted for this purpose through the creation of "clickable" probes, which allow for the visualization and identification of their biological targets within cells. rsc.org

A key strategy in chemical probe development is the incorporation of a bioorthogonal handle—a chemical group that is inert to biological systems but can react selectively with a specific partner. The alkyne group is a common choice for this "clickable" handle. Researchers have designed and synthesized derivatives of the 5-amino-3-methylisoxazole scaffold featuring a terminal alkyne. This allows the probe to be covalently linked to reporter molecules, such as fluorescent dyes or biotin tags, after it has interacted with its cellular targets.

The synthesis of such a probe can be achieved through a multi-step process. For instance, a phenylacetonitrile precursor bearing an iodine atom can be used as a starting point. The synthesis proceeds through a Claisen-type condensation followed by cyclization with hydroxylamine (B1172632) to form the core 5-amino-3-methylisoxazole ring. Subsequently, a Sonogashira coupling reaction is employed to attach a trimethylsilyl (TMS)-protected alkyne. The final step involves the deprotection of the TMS group under basic conditions to yield the free terminal alkyne, rendering the probe "clickable".

Table 1: Synthesis Steps for a Clickable 5-amino-3-methylisoxazole Probe A representative synthesis pathway.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Claisen-type Condensation | 2-(4-iodophenyl)acetonitrile, Ethyl acetate (B1210297), NaH | β-ketonitrile intermediate |

| 2 | Condensation/Cyclization | Hydroxylamine hydrochloride, Na2CO3 | 5-amino-3-(4-iodophenyl)methylisoxazole |

| 3 | Sonogashira Coupling | TMS acetylene, Pd(PPh3)2Cl2, CuI | TMS-protected alkyne derivative |

| 4 | Deprotection | K2CO3, Methanol | Final alkyne-functionalized probe |

Target validation, the process of confirming that a molecule's therapeutic effect is due to its interaction with a specific protein, is a critical challenge in drug discovery. Clickable probes based on the isoxazole (B147169) scaffold are valuable tools for this purpose. One advanced methodology combines site-directed mutagenesis with these electrophilic fragment probes to rapidly validate drug targets in cellulo.

In this approach, a specific amino acid in the target protein's binding site is mutated. A clickable probe is designed to selectively bind to and inhibit this mutant protein but not the wild-type version. By treating cells containing the mutant protein with the probe and then using click chemistry to attach a fluorescent tag, researchers can visualize the probe binding to its intended target inside the cell. This confirms the engagement of the small molecule with its target protein in a complex biological system, providing strong evidence for target validation. rsc.org

Utilization as a Synthetic Scaffold in Medicinal Chemistry Research

The 5-methylisoxazol-3-amine structure is a privileged scaffold in medicinal chemistry, valued for its role in constructing a wide array of pharmacologically active compounds. imist.ma Its rigid, planar structure and hydrogen bonding capabilities make it an attractive component for designing molecules that can fit into specific protein binding pockets.

Scaffold hopping is a key strategy in drug design where the core structure (scaffold) of a known active molecule is replaced with a chemically different one, while preserving the original molecule's biological activity and three-dimensional arrangement of key binding groups. rsc.orgnih.gov This is often done to improve properties like potency, selectivity, or metabolic stability, or to create novel intellectual property. rsc.orgdundee.ac.uk

The 5-methylisoxazol-3-amine moiety can be used as a bioisosteric replacement for other chemical groups in a pharmacophore. Its ability to act as both a hydrogen bond donor (the amine) and acceptor (the ring nitrogen and oxygen) allows it to mimic the interactions of other functional groups, such as amides or other heterocyclic systems. By replacing a metabolically labile aromatic ring in a lead compound with the more stable isoxazole scaffold, chemists can design new analogues with potentially improved pharmacokinetic profiles. rsc.org

The utility of the 5-methylisoxazol-3-amine scaffold is clearly demonstrated by its incorporation into larger, more complex molecules with established biological activity.

Triclosan Analogues: Triclosan is a well-known antimicrobial agent. Researchers have synthesized analogues of triclosan where a 5-methylisoxazole ring is incorporated into the diaryl ether structure. These modifications are designed to explore new structure-activity relationships and potentially develop agents with improved potency or a different spectrum of activity. For example, a 5-methylisoxazole-modified triclosan derivative has been shown to inhibit the biosynthesis of mycolic acids in Mycobacterium tuberculosis, confirming that the isoxazole scaffold can be successfully integrated into this class of compounds while maintaining a relevant biological function. researchgate.net

Sulfonamides: One of the most significant applications of 3-amino-5-methylisoxazole (B124983) is as a key precursor in the synthesis of sulfonamide (sulfa) drugs. google.com It is an essential raw material for the production of sulfamethoxazole, a widely used antibiotic. medchemexpress.comgoogle.com The synthesis involves the condensation of 3-amino-5-methylisoxazole with a protected p-aminobenzenesulfonyl chloride. google.com This reaction links the heterocyclic amine to the sulfonamide core, creating the final active pharmaceutical ingredient.

Table 2: Examples of Complex Molecules Derived from the 3-Amino-5-methylisoxazole Scaffold

| Compound Class | Specific Example | Role of Isoxazole Scaffold | Reference |

|---|---|---|---|

| Sulfonamides | Sulfamethoxazole | Core heterocyclic component formed via condensation with the amine group. | google.com |

| Triclosan Analogues | 5-methylisoxazole-modified Triclosan | Integrated into the diaryl ether structure to modulate biological activity. | researchgate.net |

| Fused Heterocycles | Isoxazolopyrimidinones | Acts as the starting nucleophile in condensation-cyclization reactions. | imist.ma |

| Fused Heterocycles | Naphtho[1,2-e] imist.mamdpi.comoxazines | Serves as one of the three components in a one-pot condensation reaction. | sigmaaldrich.com |

Contributions to the Synthesis of Advanced Materials and Specialty Chemicals

Beyond its direct applications in biology and medicine, 3-amino-5-methylisoxazole is a valuable intermediate for the synthesis of more elaborate heterocyclic systems, which can be considered specialty chemicals. Its reactive amine group makes it an ideal starting material for condensation and cyclization reactions.

For example, it reacts with activated enol ethers like diethyl ethoxymethylenemalonate. imist.ma In this reaction, the amine group initially attacks the electrophilic enol ether. Subsequent intramolecular cyclization leads to the formation of fused heterocyclic systems known as isoxazolo[2,3-a]pyrimidinones. imist.ma Similarly, 3-amino-5-methylisoxazole participates in one-pot, multi-component reactions with β-naphthol and various arylaldehydes to produce complex polycyclic structures, such as naphtho[1,2-e] imist.mamdpi.comoxazines. sigmaaldrich.com These types of reactions demonstrate the scaffold's importance in generating chemical diversity and producing unique, high-value chemical compounds.

Conclusion and Future Perspectives in N Ethyl 5 Methylisoxazol 3 Amine Research

Summary of Key Academic Contributions and Discoveries

Direct academic contributions focusing exclusively on N-ethyl-5-methylisoxazol-3-amine are limited. Its primary scientific significance is currently derived from its status as a derivative of the well-documented and industrially crucial compound, 3-amino-5-methylisoxazole (B124983) (3A5MI).

The key discoveries underpinning the importance of this chemical family include:

A Foundational Building Block in Pharmaceuticals : 3-amino-5-methylisoxazole is a globally recognized key intermediate in the synthesis of sulfonamide (sulfa) drugs. google.com Most notably, it is a critical precursor for the antibiotic Sulfamethoxazole, a widely used therapeutic agent. google.com

Versatility in Heterocyclic Synthesis : Research has demonstrated that the amino group of 3A5MI is a reactive handle for constructing more complex molecular architectures. Studies show its successful reaction with various electrophiles to generate novel isoxazolopyrimidinones and other heterocyclic systems, highlighting its utility as a scaffold in synthetic chemistry. imist.masigmaaldrich.com

Environmental Persistence and Bioremediation Studies : In environmental science, 3A5MI has been identified as a major and persistent intermediate in the microbial and photocatalytic degradation of Sulfamethoxazole. sigmaaldrich.commdpi.com Its stability has prompted research into microorganisms, such as Nocardioides sp. N39, that are capable of degrading this resilient metabolite, opening up avenues for bioremediation strategies. mdpi.com

The existence of this compound is confirmed in chemical databases (CAS 55809-48-8), where it is typically listed as a synthetic derivative or building block available for research purposes. chemsrc.combldpharm.com

Emerging Research Avenues for this compound

Future research on this compound is poised to build upon the foundational knowledge of its parent compound. The addition of the N-ethyl group provides a key point of molecular diversity that can significantly alter its chemical and biological properties.

A primary focus for future research will be the development of efficient and environmentally benign methods for synthesizing N-alkylated aminoisoxazoles. Current and historical syntheses of the 3A5MI core have sometimes involved multi-step processes or hazardous reagents. google.comgoogle.com Emerging trends in organic synthesis point towards:

Greener Synthesis of the Isoxazole (B147169) Core : Developing one-pot or multi-component reactions that construct the 3-amino-5-methylisoxazole ring system with high atom economy and reduced waste, potentially using water as a solvent or employing catalysis by functionalized materials. mdpi.com

The isoxazole nucleus is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties including antimicrobial, anti-inflammatory, and anti-cancer activities. imist.ma An exciting avenue of research is to determine how the N-ethyl group modulates this inherent potential. Future studies would likely involve:

Broad Biological Screening : Evaluating this compound against a diverse panel of biological targets, such as bacterial enzymes, inflammatory pathway proteins, and cancer cell lines, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of N-alkylated derivatives (e.g., N-methyl, N-propyl) to systematically investigate how the size and nature of the alkyl group affect biological activity. This would provide crucial insights into the steric and electronic requirements for target binding.

Mechanism of Action Identification : Once a biological activity is confirmed, detailed biochemical and cellular assays would be required to pinpoint the specific molecular target and elucidate the mechanism by which the compound exerts its effect.

In silico methods are indispensable tools for accelerating drug discovery and understanding molecular behavior. For this compound, computational chemistry offers several promising research directions:

Prediction of Physicochemical Properties : Using computational models to predict how N-ethylation affects key drug-like properties such as solubility, membrane permeability, and metabolic stability compared to the parent 3A5MI.

Molecular Docking and Virtual Screening : Building computational models of known enzymes or receptors and using docking simulations to predict the binding affinity and orientation of this compound. This can help prioritize experimental screening efforts and identify the most promising biological targets.

Rational Design of Novel Derivatives : Employing the results from computational studies to rationally design new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. For instance, modeling could guide further substitutions on the isoxazole ring or the N-alkyl chain to optimize interactions with a chosen biological target.

Potential Impact on Related Fields of Chemical Science

Focused research into this compound and its analogs holds the potential to create a significant impact across various chemical sciences:

Medicinal Chemistry : The systematic exploration of N-alkylated 3-amino-5-methylisoxazole derivatives could lead to the discovery of new lead compounds for drug development. Modifying this known scaffold is a proven strategy for tuning biological activity and developing novel therapeutics. chemimpex.com

Environmental Science : Understanding the physicochemical properties and potential biodegradability of this compound can provide valuable data for environmental fate models. This knowledge is crucial for assessing the persistence of pharmaceutical derivatives and developing more effective water treatment and bioremediation technologies for related pollutants. mdpi.com

Agrochemistry : The isoxazole heterocycle is also found in various agrochemicals. chemimpex.com Investigations into the biological activity of this compound could reveal potential applications as novel fungicides or herbicides.

Materials Science : Heterocyclic compounds are sometimes explored for their utility in creating new organic materials. Research could uncover applications related to polymers or materials with specific electronic or thermal properties. chemimpex.com

Q & A

Q. What are the common synthetic routes for N-ethyl-5-methylisoxazol-3-amine?

Methodological Answer: The synthesis of This compound and its derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Stepwise Synthesis : A general procedure involves reacting substituted oximes with ethylamine derivatives under controlled conditions. In related isoxazole syntheses, sodium hypochlorite (NaOCl) and triethylamine (Et₃N) in dichloromethane (DCM) are used to facilitate cyclization. After reaction completion (monitored via TLC), purification via gravitational column chromatography yields the product .

- Key Reagents : Benzaldehyde oxime, NaOCl, and Et₃N are critical for forming the isoxazole core. Ethylamine derivatives introduce the N-ethyl group .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on multi-technique validation :

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation; move to fresh air if exposed .

- PPE : Wear nitrile gloves and lab coats.

- First Aid : For skin contact, wash with soap/water; consult a physician if ingested .

Advanced Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Software Tools : SHELXL refines small-molecule structures using high-resolution X-ray data. For example, bond angles (e.g., O1–N2–C10 = 105.29°) and torsional parameters resolve stereochemistry .

- Validation : Check for hydrogen bonding (e.g., N–H⋯N interactions) and R factors (e.g., < 0.05 for high-quality data) .

- Example : In N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine, centrosymmetrical dimers stabilized by hydrogen bonds were confirmed via SHELX .

Q. What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes). For analogs, docking into antioxidant-active sites revealed hydrogen bonding with key residues .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD/RMSF plots for binding stability .

Q. How to address contradictions in spectral data between different synthesis batches?

Methodological Answer:

- Root-Cause Analysis :

- Case Study : Discrepancies in ¹H NMR δ 7.45–7.46 (aromatic protons) may arise from solvent polarity or tautomerism. Re-run spectra in deuterated DMSO or CDCl₃ for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.